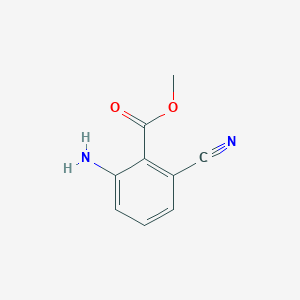

Methyl 2-amino-6-cyanobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-amino-6-cyanobenzoate” is a chemical compound with the molecular formula C9H8N2O2 . It is used in scientific research due to its unique properties.

Synthesis Analysis

An efficient and simple synthetic protocol for the synthesis of a number of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives has been developed . The reaction has been screened in various bases followed by solvents .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction . Density functional theory (DFT) is used to compute HOMO–LUMO energy levels, to predict the reactivity of substituents, and to determine the nucleophilic character of these groups .Chemical Reactions Analysis

Cyanoacetohydrazides have been used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .Physical and Chemical Properties Analysis

“this compound” is a colorless to pale yellow liquid with a strong and fruity grape smell . It has a molecular weight of 176.17 .Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis .

Mode of Action

Aminoglycosides, which are structurally similar, inhibit protein synthesis by promoting mistranslation and elimination of proofreading .

Biochemical Pathways

The compound is likely to interact with various biochemical pathways due to its potential protein synthesis inhibition properties .

Result of Action

Based on the action of similar compounds, it may lead to the inhibition of protein synthesis, affecting the growth and proliferation of cells .

Safety and Hazards

While specific safety data for “Methyl 2-amino-6-cyanobenzoate” was not found, similar compounds like “Methyl 4-aminobenzoate” are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Molecular Mechanism

It’s unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s unclear which enzymes or cofactors it interacts with, and whether it has any effects on metabolic flux or metabolite levels .

Properties

IUPAC Name |

methyl 2-amino-6-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTMVTDLKQPENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-CHLOROPHENOXY)-N'-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6358249.png)

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)